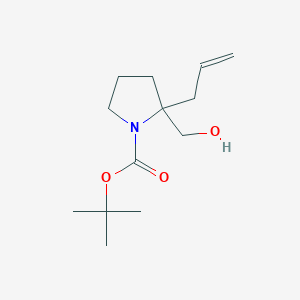

tert-Butyl 2-allyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-allyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features functional groups such as an allyl group, a hydroxymethyl group, and a tert-butyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2-prop-2-enylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,15H,1,6-10H2,2-4H3 |

InChI Key |

HSFGAYNBAQCKHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-allyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butyl ester, typically through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or a carboxylic acid.

Reduction: The allyl group can be reduced to form a saturated alkyl group.

Substitution: The allyl group can undergo substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated alkyl derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.

Ligand Synthesis: Employed in the synthesis of ligands for catalysis.

Biology:

Enzyme Inhibition: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine:

Drug Development: Explored as a potential lead compound in drug development for its pharmacological properties.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-allyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-Butyl 2-(hydroxymethyl)-2-(prop-2-en-1-yl)piperidine-1-carboxylate

- tert-Butyl N-(3-hydroxy-2-methylidenepropyl)carbamate

Comparison:

- Structural Differences: The presence of the allyl group in tert-Butyl 2-allyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate distinguishes it from similar compounds, affecting its reactivity and binding properties.

- Reactivity: The allyl group provides additional sites for chemical reactions, such as oxidation and substitution, making it more versatile in synthetic applications.

- Biological Activity: The unique combination of functional groups may enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

tert-Butyl 2-allyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 170491-63-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula: C10H19NO3

- Molecular Weight: 201.26 g/mol

- CAS Number: 170491-63-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may modulate pathways related to oxidative stress and inflammation, particularly through inhibition of protein-protein interactions (PPIs) involving the Nrf2-Keap1 pathway, which is crucial in cellular defense mechanisms against oxidative damage .

Biological Activity Overview

The compound has been investigated for its effects on several biological systems:

- Antioxidant Activity

- Anti-inflammatory Properties

- Neuroprotective Effects

Study 1: Nrf2 Activation

A study investigated the ability of this compound to activate Nrf2 in human liver cells. Results showed a significant increase in Nrf2 nuclear translocation and downstream antioxidant gene expression compared to controls.

Study 2: Inhibition of Inflammatory Cytokines

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential for therapeutic use in conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.